

synthesis of triphenyl vinyl tin from triphenyltin hydride

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Compound of Interest

Compound Name: Triphenyl vinyl tin

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Synthesis of Triphenyl Vinyl Tin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **triphenyl vinyl tin** from triphenyltin hydride, a key reaction in organometallic chemistry with applications in organic synthesis and drug development. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visualization of the reaction pathway.

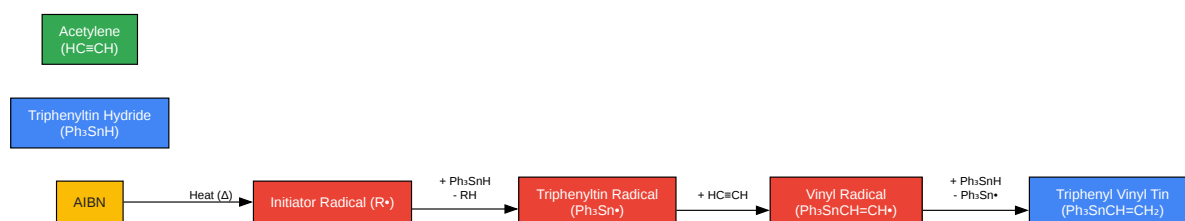
Introduction

Triphenyl vinyl tin, an organostannane, is a versatile reagent in organic synthesis, notably in Stille coupling reactions for the formation of carbon-carbon bonds. Its synthesis from triphenyltin hydride via the addition to an acetylene source is a fundamental transformation known as hydrostannylation. This process can be initiated by free radical initiators or catalyzed by transition metals, with the former being a common and accessible method. This guide focuses on the free-radical initiated synthesis of **triphenyl vinyl tin**.

Reaction Pathway and Mechanism

The synthesis of **triphenyl vinyl tin** from triphenyltin hydride proceeds via a free-radical chain mechanism. The reaction is typically initiated by a radical initiator such as azobisisobutyronitrile

(AIBN) upon heating. The initiator decomposes to form radicals, which then abstract a hydrogen atom from triphenyltin hydride to generate the triphenyltin radical ($\text{Ph}_3\text{Sn}\bullet$). This radical then adds to acetylene. The resulting vinyl radical subsequently abstracts a hydrogen atom from another molecule of triphenyltin hydride to yield the final product, **triphenyl vinyl tin**, and regenerate the triphenyltin radical, thus propagating the chain.



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Caption: Free-radical chain mechanism for the synthesis of **triphenyl vinyl tin**.

Experimental Protocol

While a specific detailed protocol for the direct hydrostannylation of acetylene gas with triphenyltin hydride is not readily available in open literature, a general procedure for the AIBN-initiated hydrostannylation of a terminal alkyne can be adapted. Acetylene can be bubbled through the reaction mixture or generated in situ.

Materials:

- Triphenyltin hydride (Ph_3SnH)
- Acetylene gas or a suitable precursor
- Azobisisobutyronitrile (AIBN)
- Anhydrous, inert solvent (e.g., toluene or benzene)

- Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

- **Reaction Setup:** A dried three-necked flask equipped with a magnetic stirrer, a condenser, a gas inlet (for acetylene and inert gas), and a stopper is assembled. The system is flushed with an inert gas (nitrogen or argon).
- **Reagent Charging:** The flask is charged with triphenyltin hydride and a catalytic amount of AIBN (typically 1-5 mol%). Anhydrous solvent is then added to dissolve the reactants.
- **Reaction Execution:** The reaction mixture is heated to approximately 80-90 °C to initiate the decomposition of AIBN. Acetylene gas is then bubbled through the stirred solution at a steady rate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the triphenyltin hydride spot/peak.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is then purified. Unreacted triphenyltin hydride can be challenging to separate from the product. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **triphenyl vinyl tin**. Please note that the yield can vary significantly based on the specific reaction conditions and the efficiency of the purification process.

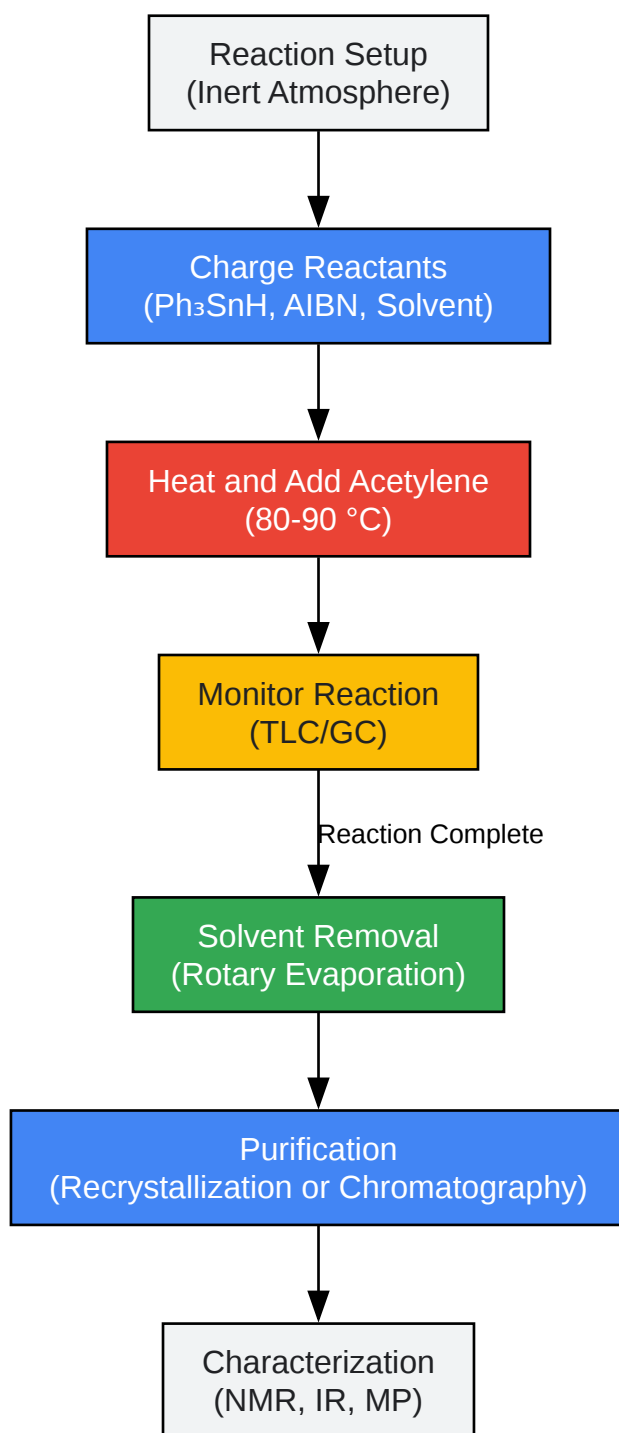
Parameter	Value	Reference
Molecular Formula	C ₂₀ H ₁₈ Sn	[1]
Molecular Weight	377.07 g/mol	[1]
Typical Yield	60-80% (estimated)	
Melting Point	197-199 °C	
Boiling Point	Not available	

Spectroscopic Data:

Spectroscopy	Key Peaks/Shifts
¹ H NMR (CDCl ₃)	δ ~7.2-7.8 (m, 15H, Phenyl-H), ~6.0-6.5 (m, 3H, Vinyl-H)
¹³ C NMR (CDCl ₃)	δ ~130-140 (Phenyl-C), ~135-145 (Vinyl-C)
IR (KBr)	ν ~3060 cm ⁻¹ (aromatic C-H), ~1580 cm ⁻¹ (C=C vinyl)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of triphenyl vinyl tin.



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Caption: General workflow for the synthesis of **triphenyl vinyl tin**.

Safety Considerations

Organotin compounds, including triphenyltin hydride and **triphenyl vinyl tin**, are toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. AIBN is a potential explosion hazard if heated without a solvent and should be handled with care.

Conclusion

The synthesis of **triphenyl vinyl tin** from triphenyltin hydride via a free-radical initiated hydrostannylation of acetylene is a robust and fundamental method for accessing this valuable synthetic intermediate. Careful control of reaction conditions and rigorous purification are essential for obtaining a high-purity product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of organic synthesis and drug development.

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References

- 1. Triphenyl vinyl tin [webbook.nist.gov]
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